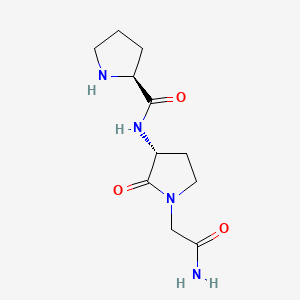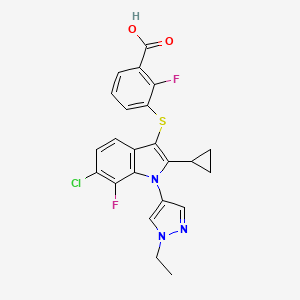
AMG PERK 44
Descripción general
Descripción
AMG PERK 44 es un inhibidor altamente selectivo y de administración oral de la quinasa del retículo endoplásmico similar a la proteína quinasa R (PERK). Tiene una concentración inhibitoria (IC50) de 6 nanomolares para PERK, lo que lo convierte en un compuesto potente para fines de investigación . This compound es conocido por su capacidad para inducir la autofagia, un proceso que ayuda en la degradación y el reciclaje de los componentes celulares .
Aplicaciones Científicas De Investigación
AMG PERK 44 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de PERK y sus efectos en los procesos celulares.
Biología: Employed in research to understand the role of PERK in autophagy and cellular stress responses.
Medicina: Investigated for its potential therapeutic applications in diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a PERK
Mecanismo De Acción
AMG PERK 44 ejerce sus efectos inhibiendo selectivamente la actividad de PERK. PERK es un regulador clave de la respuesta a proteínas desplegadas, que se activa en respuesta al estrés del retículo endoplásmico. Al inhibir PERK, this compound previene la fosforilación del factor de iniciación eucariota 2 alfa (eIF2α), lo que reduce la síntesis de proteínas y promueve la autofagia. Este mecanismo ayuda a aliviar el estrés celular y mantener la homeostasis celular .
Análisis Bioquímico
Biochemical Properties
AMG PERK 44 plays a significant role in biochemical reactions. It interacts with enzymes such as PERK, GCN2, and B-Raf . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to halt virus replication in human tissue in the laboratory .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits cellular PERK autophosphorylation and ER stress-induced bulk protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It robustly inhibits PERK autophosphorylation, and >50% target coverage is maintained for 24 hours in a time course PD assay when dosed at 100 mg/kg .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to have a clearance (CL) of 1.6 L/h•kg, a volume of distribution (Vss) of 3.6 L/kg, and a mean residence time (MRT) of 2.3 hours in Sprague-Dawley rats and male CD-1 mice .
Transport and Distribution
Given its oral bioavailability , it can be inferred that it is well-absorbed and distributed in the body.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AMG PERK 44 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de derivados de pirazol-3-ona y quinolina .
Métodos de producción industrial
La producción industrial de this compound probablemente involucre técnicas de síntesis orgánica a gran escala, incluidos los procesos de flujo por lotes y continuo. El compuesto generalmente se produce en forma sólida y requiere un manejo y almacenamiento cuidadosos para mantener su estabilidad y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
AMG PERK 44 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden emplear para introducir o reemplazar grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos y agentes alquilantes.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado varios análogos sustituidos de this compound .
Comparación Con Compuestos Similares
Compuestos similares
GSK2606414: Otro inhibidor selectivo de PERK con aplicaciones similares en investigación y usos terapéuticos potenciales.
GSK2656157: Un inhibidor de PERK con una estructura química diferente pero una actividad biológica similar.
Ceapin-A7: Un compuesto que se dirige a la vía del estrés del retículo endoplásmico, similar a AMG PERK 44.
Unicidad
This compound es único debido a su alta selectividad y potencia para la inhibición de PERK. Tiene una selectividad 1000 veces mayor sobre el control general no reprimido 2 (GCN2) y una selectividad 160 veces mayor sobre B-Raf, lo que lo convierte en una herramienta altamente específica para estudiar las vías relacionadas con PERK .
Propiedades
IUPAC Name |
4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKBTDDCHJCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?
A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)



